molecular formula C23H24N6O2 B15119092 4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine

4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine

Cat. No.: B15119092
M. Wt: 416.5 g/mol
InChI Key: MCLQOXDSAOENLW-UHFFFAOYSA-N
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Description

4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

Molecular Formula

C23H24N6O2

Molecular Weight

416.5 g/mol

IUPAC Name

[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone

InChI

InChI=1S/C23H24N6O2/c1-17-15-29-21(25-17)6-7-22(26-29)31-16-18-8-12-27(13-9-18)23(30)19-4-2-5-20(14-19)28-11-3-10-24-28/h2-7,10-11,14-15,18H,8-9,12-13,16H2,1H3

InChI Key

MCLQOXDSAOENLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the 2-methylimidazo[1,2-b]pyridazin-6-yl moiety: This can be achieved through a series of condensation reactions involving appropriate starting materials.

    Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the intermediate compound.

    Introduction of the pyrazolyl group: This is typically done through coupling reactions, such as Suzuki or Stille coupling, using appropriate pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazo[1,2-a]pyridine derivatives: Known for their biological activities, including antimicrobial and anticancer properties.

    Pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic effects.

    Piperidine derivatives: Commonly used in pharmaceuticals for their diverse biological activities.

Uniqueness

What sets 4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine apart is its unique combination of these heterocyclic structures, which may confer a distinct set of biological activities and chemical properties not found in other compounds.

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